molecular formula C22H20N2O4 B12828699 Bis(4-amino-2-methylphenyl) terephthalate

Bis(4-amino-2-methylphenyl) terephthalate

Cat. No.: B12828699
M. Wt: 376.4 g/mol
InChI Key: XSQRYCPTYSGRJK-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester: is an organic compound with the molecular formula C22H20N2O4 . This compound is known for its applications in organic synthesis and materials science. It is used as an intermediate in the production of dyes, pigments, and high-performance polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester typically involves the esterification of 1,4-benzenedicarboxylic acid with 4-amino-2-methylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and the use of specialized equipment to ensure high yield and purity. The process may also involve the use of solvents such as methanol or ethanol to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its amino and ester functional groups provide versatility in synthesis and functionalization, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

bis(4-amino-2-methylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H20N2O4/c1-13-11-17(23)7-9-19(13)27-21(25)15-3-5-16(6-4-15)22(26)28-20-10-8-18(24)12-14(20)2/h3-12H,23-24H2,1-2H3

InChI Key

XSQRYCPTYSGRJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)N)C

Origin of Product

United States

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